molecular formula C9H9F4NO B13544906 (s)-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol

(s)-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol

Cat. No.: B13544906
M. Wt: 223.17 g/mol
InChI Key: HYKDTCPTDBMOIM-MRVPVSSYSA-N
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Description

(s)-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol is a chiral compound featuring an amino group, a fluoro-substituted aromatic ring, and a trifluoromethyl group. This compound is of significant interest due to its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The process begins with the selection of a suitable aromatic precursor, such as 5-fluoro-2-(trifluoromethyl)benzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine, such as (s)-2-aminoethanol, in the presence of a reducing agent like sodium cyanoborohydride.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired chiral compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Catalytic Hydrogenation: Employing catalytic hydrogenation for the reduction steps to ensure high selectivity and purity.

    Automated Purification Systems: Implementing automated systems for large-scale purification to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions due to its chiral nature.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.

Medicine

    Drug Development: Explored as a building block in the development of new pharmaceuticals, particularly those targeting neurological disorders.

Industry

    Agrochemicals: Utilized in the synthesis of herbicides and pesticides.

    Materials Science: Investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which (s)-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors due to its structural features.

    Pathways Involved: Modulation of biochemical pathways, such as neurotransmitter synthesis or degradation, depending on its application.

Comparison with Similar Compounds

Similar Compounds

    (s)-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethanol: Similar structure but with a methoxy group instead of a fluoro group.

    (s)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol: Differing in the position of the fluoro group on the aromatic ring.

Uniqueness

    Structural Features: The specific positioning of the fluoro and trifluoromethyl groups in (s)-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol imparts unique reactivity and binding properties.

    Chirality: The chiral center enhances its utility in asymmetric synthesis and drug development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C9H9F4NO

Molecular Weight

223.17 g/mol

IUPAC Name

(2S)-2-amino-2-[5-fluoro-2-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H9F4NO/c10-5-1-2-7(9(11,12)13)6(3-5)8(14)4-15/h1-3,8,15H,4,14H2/t8-/m1/s1

InChI Key

HYKDTCPTDBMOIM-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)[C@@H](CO)N)C(F)(F)F

Canonical SMILES

C1=CC(=C(C=C1F)C(CO)N)C(F)(F)F

Origin of Product

United States

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